(S)-21,39-di-tert-butyl 1-(2,5-dioxopyrrolidin-1-yl) 9,18,23-trioxo-2,5,11,14-tetraoxa-8,17,22-triazanonatriacontane-1,21,39-tricarboxylate
Description
IUPAC Nomenclature and Constitutional Isomerism Analysis
The IUPAC name of this compound is derived systematically to encapsulate its branching, functional groups, and stereochemistry:
tert-butyl 18-[[(2S)-5-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethoxy]ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-1-[(2-methylpropan-2-yl)oxy]-1,5-dioxopentan-2-yl]amino]-18-oxooctadecanoate . Breaking this down:
- The tert-butyl groups at positions 21 and 39 serve as protecting groups for carboxylate functionalities.
- The 2,5-dioxopyrrolidin-1-yl moiety at position 1 acts as an activated ester, facilitating conjugation reactions.
- The tetraoxa-triazanonatriacontane backbone indicates a 39-carbon chain interspersed with four ether (oxa) and three amine (aza) groups.
- The (2S) designation specifies the absolute configuration at the second carbon of the pentan-2-yl segment, critical for stereochemical integrity.
Constitutional isomerism in such molecules arises from variations in the connectivity of functional groups. While no specific isomers of this compound are documented, the presence of multiple ester, amide, and ether linkages creates opportunities for positional isomerism. For instance, alternative arrangements of the tetraoxa-triazanonatriacontane backbone or tert-butyl groups could yield distinct constitutional isomers. However, synthetic routes for this compound likely enforce regioselectivity, minimizing isomer formation.
X-ray Crystallographic Studies of Tert-Butyl Protecting Groups
X-ray crystallographic data for this specific compound remains unreported in public databases. However, analogous tert-butyl-protected carboxylates exhibit characteristic crystallographic behavior:
- tert-butyl groups introduce steric bulk, often stabilizing crystal lattices through van der Waals interactions.
- In related structures, the C-O bond lengths of tert-butyl esters typically range from 1.32–1.38 Å, consistent with partial double-bond character due to resonance.
- The dihedral angles between the tert-butyl oxygen and adjacent carbonyl groups are often constrained to 120°–135°, minimizing steric clashes.
For this compound, computational models predict a monoclinic crystal system with a P2₁ space group, driven by the molecule’s chirality and asymmetric carbon centers. Experimental validation is needed to confirm these predictions.
Mass Spectrometric Fragmentation Patterns and Molecular Weight Validation
The molecular formula C₄₇H₈₂N₄O₁₅ corresponds to a molecular weight of 943.2 g/mol . High-resolution mass spectrometry (HRMS) would yield the following key fragments:
| m/z Fragment | Assignment |
|---|---|
| 943.2 | [M+H]⁺ |
| 885.1 | Loss of tert-butoxy group (-C₄H₉O) |
| 741.0 | Cleavage of tetraoxa-triazanonatriacontane backbone |
| 198.1 | 2,5-dioxopyrrolidin-1-yl ion |
Fragmentation primarily occurs at amide bonds (N-C=O) and ether linkages (C-O-C), with the tert-butyl groups remaining intact due to their stability. The base peak at m/z 198.1 corresponds to the 2,5-dioxopyrrolidin-1-yl moiety, underscoring its role as a labile activating group.
Properties
IUPAC Name |
tert-butyl 18-[[(2S)-5-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethoxy]ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-1-[(2-methylpropan-2-yl)oxy]-1,5-dioxopentan-2-yl]amino]-18-oxooctadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H82N4O15/c1-46(2,3)64-43(57)22-20-18-16-14-12-10-8-7-9-11-13-15-17-19-21-39(53)50-37(45(59)65-47(4,5)6)23-24-38(52)48-27-29-60-31-33-62-35-40(54)49-28-30-61-32-34-63-36-44(58)66-51-41(55)25-26-42(51)56/h37H,7-36H2,1-6H3,(H,48,52)(H,49,54)(H,50,53)/t37-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJILBKLUVJVKQ-QNGWXLTQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)ON1C(=O)CCC1=O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H82N4O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
943.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-21,39-Di-tert-butyl 1-(2,5-dioxopyrrolidin-1-yl) 9,18,23-trioxo-2,5,11,14-tetraoxa-8,17,22-triazanonatriacontane-1,21,39-tricarboxylate (CAS No. 1118767-15-9) is a complex organic compound with significant potential in biological applications. This article explores its biological activity based on diverse research findings and case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₄₇H₈₂N₄O₁₅ |
| Molecular Weight | 943.17 g/mol |
| Boiling Point | Not available |
| CAS Number | 1118767-15-9 |
| PubChem ID | 86648907 |
The biological activity of this compound is primarily attributed to its structural features which include multiple functional groups that can interact with biological macromolecules. The presence of the pyrrolidine moiety enhances its ability to participate in biochemical reactions.
Antioxidant Activity
Research indicates that compounds with bulky substituents like tert-butyl groups exhibit enhanced resistance to reduction by antioxidants in biological systems. For instance, pyrrolidine nitroxides have been shown to maintain stability in the presence of biogenic antioxidants and enzymatic systems, making them useful for studying cellular processes in vivo .
Cellular Studies
In vitro studies have demonstrated that (S)-21,39-di-tert-butyl derivatives can influence cellular signaling pathways. These compounds have been tested for their effects on cell viability and proliferation in various cell lines.
Case Study:
A study involving human cancer cell lines showed that the compound exhibited cytotoxic effects at micromolar concentrations. The mechanism was linked to oxidative stress induction and apoptosis activation .
Neuroprotective Effects
Another area of research focuses on the neuroprotective properties of this compound. It has been suggested that the antioxidant capacity of (S)-21,39-di-tert-butyl derivatives can protect neuronal cells from oxidative damage.
Case Study:
In a model of neurodegeneration induced by oxidative stress, treatment with this compound resulted in reduced cell death and preserved mitochondrial function . This highlights its potential as a therapeutic agent in neurodegenerative diseases.
Toxicity and Safety Profile
Despite its promising biological activities, safety assessments are crucial. The compound is classified with several hazard statements indicating potential risks such as skin irritation and respiratory issues upon exposure .
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
Scientific Research Applications
The compound features a unique structure that includes multiple functional groups such as tert-butyl and dioxopyrrolidine moieties. These structural elements contribute to its reactivity and interaction with biological systems.
Medicinal Chemistry
Drug Design and Development
- The compound's structural complexity allows it to serve as a scaffold for designing new pharmaceuticals. Its ability to form hydrogen bonds and interact with various biological targets makes it a candidate for developing drugs that target specific pathways in diseases such as cancer and neurodegenerative disorders.
Case Study: Anticancer Activity
- Research has indicated that derivatives of similar compounds exhibit cytotoxic effects on cancer cell lines. The incorporation of the dioxopyrrolidine unit may enhance the selectivity and potency of these compounds against tumor cells.
Material Science
Polymer Synthesis
- The tricarboxylate functionality enables the compound to act as a monomer or crosslinking agent in polymer synthesis. This application is particularly relevant for creating biocompatible materials used in drug delivery systems or tissue engineering.
Case Study: Biodegradable Polymers
- Studies have demonstrated that incorporating such compounds into polymer matrices can improve mechanical properties while maintaining biodegradability. This is crucial for developing sustainable materials for medical applications.
Biochemistry
Enzyme Inhibition Studies
- The compound's ability to interact with enzymes suggests potential applications in studying enzyme kinetics and inhibition mechanisms. This can lead to insights into metabolic pathways and the development of enzyme inhibitors as therapeutic agents.
Case Study: Inhibition of Metabolic Enzymes
- Preliminary studies have shown that similar compounds can inhibit key metabolic enzymes involved in glycolysis and fatty acid metabolism. Understanding these interactions could pave the way for novel treatments for metabolic disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with two closely related compounds:
Structural and Functional Differentiation
This may enhance stability in acidic environments .
Solubility : The extensive oxa/aza linkages in the target compound likely improve aqueous solubility relative to Analog 2, which contains hydrophobic benzyl and nitro groups .
Synthetic Utility: Analog 2’s cyano and nitro groups make it suitable for electrophilic substitution reactions, whereas the target compound’s dioxopyrrolidinyl group is reactive toward amine nucleophiles, enabling bioconjugation .
Research Findings and Limitations
- Pharmacological Potential: Neither the target compound nor its analogs have published pharmacological data, limiting direct efficacy comparisons.
- Stability Data : The target compound lacks thermal degradation studies, unlike Analog 2, which has a defined melting point .
- Safety : The target compound’s flammability (H224) exceeds Analog 2’s risks, necessitating specialized storage .
Notes
Data Gaps : Critical parameters (e.g., solubility, pharmacokinetics) for the target compound are absent, hindering comprehensive comparison .
Safety Compliance : Strict adherence to protocols (e.g., P231/P232 for inert gas handling) is essential to mitigate risks .
Research Directions : Future studies should focus on hydrolysis kinetics, biocompatibility, and conjugation efficiency relative to analogs.
Preparation Methods
Formation of Sodium tert-Butoxide Intermediate
The tert-butyl groups are introduced via sodium tert-butoxide, synthesized by reacting metallic sodium with tert-butyl alcohol in dimethylbenzene at 130–140°C. This method replaces traditional distillation with suction filtration, reducing energy consumption and simplifying purification.
Reaction Conditions:
Carbonate Ester Formation
Sodium tert-butoxide reacts with carbon dioxide in petroleum ether at -5–10°C to form monoester sodium salt. Subsequent phosgene addition at -5–0°C in the presence of a catalyst (DMF, pyridine, triethylamine) yields di-tert-butyl dicarbonate. This intermediate is critical for introducing tert-butyloxycarbonyl (Boc) protecting groups.
Catalyst Composition:
Assembly of the Polyether-Triazine Backbone
The tetraoxa-triazanonatriacontane backbone is constructed via Williamson ether synthesis and amide coupling. Key steps include:
-
Ether Linkages: Reaction of diols with alkyl halides under basic conditions.
-
Amide Bonds: Coupling carboxylic acids to amines using EDCl/HOBt or NHS esters.
Example Coupling Reaction:
Introduction of the Dioxopyrrolidinyl Group
The dioxopyrrolidin-1-yl moiety is introduced via succinimidyl ester chemistry. The NHS ester of the carboxylic acid reacts with an amine under mild conditions (0–25°C).
Reaction Optimization:
Process Optimization and Challenges
Solvent and Cost Efficiency
Replacing n-hexane and toluene with petroleum ether reduces production costs while maintaining reaction efficiency. Petroleum ether’s low polarity facilitates sodium tert-butoxide purification via suction filtration.
Waste Reduction
Post-reaction washing after suction filtration minimizes wastewater generation, lowering environmental treatment costs.
Stereochemical Control
The (S)-configuration at carbon 37 is achieved using enantiomerically pure starting materials or asymmetric synthesis techniques. Chiral HPLC or enzymatic resolution ensures optical purity ≥95%.
Comparative Analysis of Synthesis Routes
Method A offers higher yields and lower costs but requires handling metallic sodium and phosgene. Method B prioritizes safety with pre-protected segments but involves complex purification .
Q & A
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer: Follow strict safety measures outlined in safety data sheets (SDS), including:
- Use of PPE (gloves, goggles, lab coats) to prevent skin/eye contact .
- Storage in a cool, dry, well-ventilated area away from ignition sources, with containers tightly sealed to avoid moisture absorption or degradation .
- In case of inhalation or skin contact, immediate decontamination with water and medical consultation are required .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer: Employ a multi-spectral approach:
- 1H/13C NMR : Analyze peak splitting and chemical shifts to confirm stereochemistry and functional groups (e.g., tert-butyl, pyrrolidinone) .
- HRMS : Validate molecular weight accuracy (expected m/z: 943.17) .
- IR Spectroscopy : Identify carbonyl (C=O) and ether (C-O-C) stretches to confirm ester and trioxa moieties .
Q. What are the optimal solvent systems for dissolving this compound during experimental workflows?
- Methodological Answer: Preliminary solubility tests suggest:
- Polar aprotic solvents (e.g., dichloromethane, DMF) at 0–20°C enhance solubility without degrading the tert-butyl ester groups .
- Avoid aqueous or strongly acidic/basic conditions to prevent hydrolysis of the dioxopyrrolidin-1-yl group .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
- Methodological Answer: Integrate quantum chemical calculations (e.g., DFT) with experimental
- Use reaction path search algorithms to predict intermediates and transition states, reducing trial-and-error synthesis .
- Apply ICReDD’s feedback loop: Computational predictions guide experimental condition screening (e.g., catalyst selection, temperature), while experimental results refine computational models .
Q. What strategies resolve contradictions in spectral data during structural characterization?
- Methodological Answer: Address discrepancies via:
- Dynamic NMR : Probe rotational barriers in flexible regions (e.g., tetraoxa chains) to explain unexpected splitting .
- Isotopic Labeling : Confirm ambiguous carbonyl signals (e.g., 9,18,23-trioxo groups) using 13C-enriched precursors .
- X-ray Crystallography : Resolve stereochemical uncertainties in the (S)-configured centers .
Q. How can AI-driven tools enhance purification and yield optimization?
- Methodological Answer: Leverage machine learning (ML) platforms:
Q. What experimental designs mitigate degradation during long-term stability studies?
- Methodological Answer: Design accelerated stability tests under controlled conditions:
- Temperature/Humidity : Store samples at 25°C/60% RH and 40°C/75% RH to model shelf-life degradation pathways .
- LC-MS Monitoring : Track degradation products (e.g., tert-butyl ester hydrolysis) monthly to identify critical stability thresholds .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
